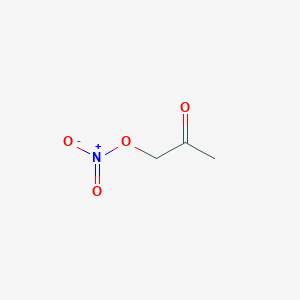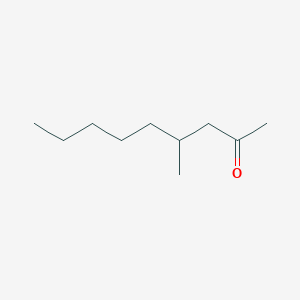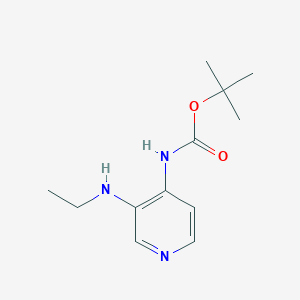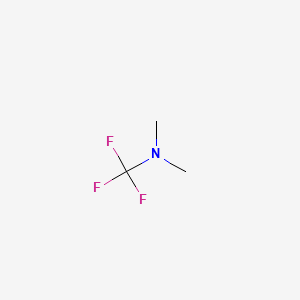
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile
Vue d'ensemble
Description
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a unique structure and properties that make it an interesting target for synthesis and investigation.
Applications De Recherche Scientifique
Synthesis and Catalysis
Eco-Compatible Synthesis Methods
A novel synthesis approach for 6-(1H-indol-3-yl)-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carbonitriles utilizing 3-(cyanoacetyl)-indoles showcases an eco-friendly method with short reaction times and simple conditions, highlighting its environmental and economic advantages (Fatma et al., 2013).
Heterogeneous Bronsted Acid Catalysis
The use of polystyrene-supported p-toluenesulfonic acid in the synthesis of 1H-indol-3-yl-4H-chromene-3-carbonitriles from 3-(1H-indol-3-yl)-3-oxopropanenitrile illustrates a highly active and reusable catalyst for environmentally benign protocols (Reddy, Reddy, & Jeong, 2016).
Pharmaceutical Research
Antimicrobial and Enzyme Activity
The synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives from 2-cyanoethanthioamide and 1H-indole-3-carbaldehyde, and their subsequent evaluation for antimicrobial activity and GST enzyme activity, marks significant strides in medicinal chemistry (Attaby, Ramla, & Gouda, 2007).
Cytotoxic Evaluation in Cancer Research
Novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile compounds synthesized via a multicomponent reaction have shown potent anticancer activities against various human cancer cell lines, contributing to cancer research (Radwan, Alminderej, & Awad, 2020).
Propriétés
IUPAC Name |
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10,16H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCCIEBVCPXEIFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C2=CNC3=C2C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-oxocyclopentyl)-1H-indole-5-carbonitrile | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

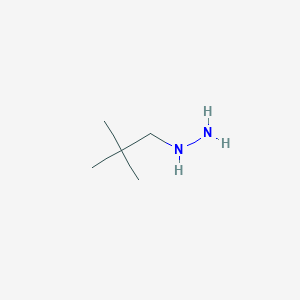
![Butanoic acid, 4-[bis(2-pyridinylmethyl)amino]-](/img/structure/B3192949.png)
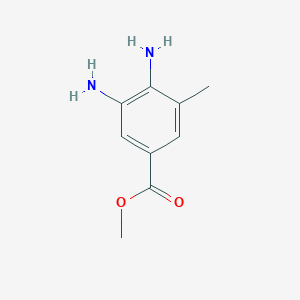


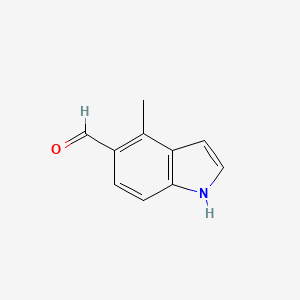
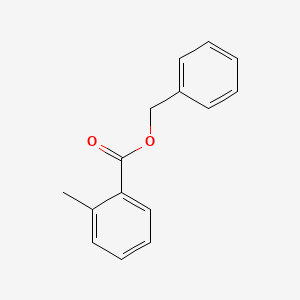
![9-Thiabicyclo[3.3.1]nonan-3-one](/img/structure/B3192991.png)
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylic acid methyl ester](/img/structure/B3192992.png)
![Benzoic acid, 2-[[(methoxycarbonyl)amino]sulfonyl]-, methyl ester](/img/structure/B3193011.png)
